molecular formula C19H19BrN2O B11033861 N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide

N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide

Cat. No.: B11033861
M. Wt: 371.3 g/mol
InChI Key: QFBJQTHHJWTCQL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group attached to the quinoline ring, which is further substituted with a carboxamide group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with 2,2,4-trimethylquinoline-1(2H)-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antiproliferative activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide stands out due to its unique quinoline structure, which imparts distinct biological activities.

Properties

Molecular Formula

C19H19BrN2O

Molecular Weight

371.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2,2,4-trimethylquinoline-1-carboxamide

InChI

InChI=1S/C19H19BrN2O/c1-13-12-19(2,3)22(17-7-5-4-6-16(13)17)18(23)21-15-10-8-14(20)9-11-15/h4-12H,1-3H3,(H,21,23)

InChI Key

QFBJQTHHJWTCQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)Br)(C)C

Origin of Product

United States

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